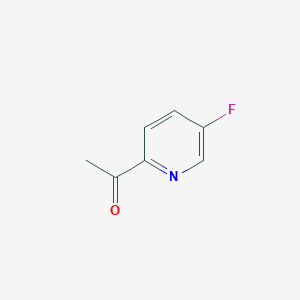

1-(5-Fluoropyridin-2-yl)ethanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPHPRHMHNAYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733262 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-54-6 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 1-(5-Fluoropyridin-2-yl)ethanone. The narrative is structured to provide not only foundational data but also field-proven insights into the causality behind experimental choices and the compound's utility in modern medicinal chemistry.

Introduction: The Strategic Value of a Fluorinated Heterocycle

This compound (also known as 2-acetyl-5-fluoropyridine) is a key heterocyclic building block in pharmaceutical research and development.[1] Its value stems from the unique combination of a pyridine ring, a reactive acetyl group, and a strategically placed fluorine atom. The pyridine core is a prevalent scaffold in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing binding affinity, improving metabolic resistance by blocking potential sites of oxidation, and fine-tuning physicochemical properties like pKa and lipophilicity.[2] The acetyl group at the 2-position provides a versatile chemical handle for a wide array of subsequent transformations, making this compound a crucial starting point for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in experimental design, reaction optimization, and process scale-up.

Core Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 915720-54-6 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₆FNO | [1][3][5] |

| Molecular Weight | 139.13 g/mol | [3][5] |

| Appearance | Solid | |

| pKa | 0.58 ± 0.10 (Predicted) | [3] |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [1][8] |

Spectroscopic Data Interpretation

While raw spectral data is instrument-dependent, the expected characteristics are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit characteristic signals for the aromatic pyridine protons, influenced by the fluorine atom's coupling, and a distinct singlet for the methyl protons of the acetyl group.

-

¹³C NMR: The carbon spectrum will show signals for the seven distinct carbon atoms, with the carbonyl carbon appearing significantly downfield (typically >190 ppm). The carbons of the pyridine ring will show splitting due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically found in the 1680-1715 cm⁻¹ region for aryl ketones.[9] Additional bands corresponding to C=C and C=N stretching of the aromatic ring will also be present.[9]

-

Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns, such as the loss of the methyl group or the entire acetyl group.[9]

Synthesis and Manufacturing Protocols

The synthesis of this compound is achievable through several established organometallic routes. A common and reliable laboratory-scale method involves the acylation of a suitable organometallic pyridine species. Below is a validated protocol based on a lithium-halogen exchange followed by acylation.

Recommended Synthetic Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

2-Bromo-5-fluoropyridine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

N,N-Dimethylacetamide (DMAc)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous, inert-atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 2-bromo-5-fluoropyridine and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, ensuring the internal temperature is maintained below -70 °C. The formation of the lithiated intermediate is typically rapid.

-

Causality Explanation: This low-temperature lithium-halogen exchange is critical. It is kinetically favored over nucleophilic attack on the pyridine ring or reaction at the fluorine position. Temperatures above -60 °C can lead to side reactions and reduced yields.

-

-

Acylation: N,N-Dimethylacetamide (DMAc) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

-

Expert Insight: DMAc serves as a robust and efficient acetylating agent for the highly reactive organolithium intermediate.

-

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still at low temperature. The mixture is then allowed to warm to room temperature.

-

Trustworthiness Principle: Quenching with a mild proton source like NH₄Cl prevents the hydrolysis of the product and safely neutralizes any remaining organolithium species.

-

-

Extraction and Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Organolithium-based synthesis workflow.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the diverse reactivity of its acetyl group, which serves as a linchpin for building molecular complexity.

-

α-Functionalization: The α-protons of the acetyl group can be removed by a suitable base to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, enabling α-alkylation, α-halogenation, and condensation reactions (e.g., aldol, Claisen).

-

Condensation Reactions: It can be condensed with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves valuable intermediates.

-

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in substitutions or eliminations.

-

Heterocycle Formation: The acetyl group is a common precursor for the formation of other heterocyclic rings. For example, reaction with hydrazine derivatives can yield pyrazoles, and reaction with hydroxylamine can form isoxazoles.

The compound has been instrumental in the synthesis of potent bioactive molecules, including orexin receptor antagonists for the treatment of insomnia.[10]

Logical Relationship of Applications

Caption: Synthetic utility of this compound.

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling is imperative to ensure personnel safety.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[8][11][12] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Avoid inhalation of dust or vapors.[12] Keep away from heat, sparks, and open flames.[8][11] Containers should be kept tightly closed when not in use.[8][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[12]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 915720-54-6 [chemicalbook.com]

- 5. This compound 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]

- 6. 915720-54-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synerzine.com [synerzine.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

1-(5-Fluoropyridin-2-yl)ethanone structure and formula

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated pyridine derivative utilized extensively as a building block in modern drug discovery and development. The strategic incorporation of a fluorine atom onto the pyridine scaffold significantly influences the molecule's physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability in derivative compounds. This document details the structural and spectroscopic properties of this compound, presents a robust, proposed synthetic protocol based on established organometallic chemistry, and discusses its critical applications in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of Fluoropyridines in Medicinal Chemistry

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and engage in various binding interactions makes it a privileged scaffold. The introduction of fluorine, a cornerstone of modern medicinal chemistry, further enhances the utility of this scaffold. Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pKa, lipophilicity, conformation, and metabolic stability.[2] These modifications are often crucial for optimizing a lead compound's pharmacokinetic profile and overall efficacy.[3]

This compound (CAS No. 915720-54-6) is a prime example of a high-value building block that combines these features. The 5-fluoro substituent modifies the electronic character of the pyridine ring, while the 2-acetyl group provides a reactive handle for a multitude of synthetic transformations, including condensation, oxidation, reduction, and further carbon-carbon bond-forming reactions. This dual functionality makes it an indispensable intermediate for constructing complex molecular architectures.

Physicochemical Properties and Structural Elucidation

Core Structure and Properties

This compound is a solid at room temperature with the molecular formula C₇H₆FNO. Its structure features a pyridine ring substituted at the C5 position with a fluorine atom and at the C2 position with an acetyl group.

Diagram 1: Chemical Structure of this compound

References

Physical and chemical properties of 1-(5-Fluoropyridin-2-yl)ethanone

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This compound is a fluorinated heterocyclic ketone that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic combination of a reactive ketone functionality and an electronically modified pyridine ring, due to the presence of a fluorine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectroscopic analysis, validated synthetic methodologies, and key reactivity patterns. Furthermore, it explores its applications in drug discovery and development, offering field-proven insights for researchers, scientists, and pharmaceutical professionals.

Compound Identification and Physicochemical Properties

This compound is a solid at room temperature, valued for its role as a versatile chemical intermediate.[1][2] Its core physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethan-1-one | [3] |

| Synonyms | 2-Acetyl-5-fluoropyridine, 1-(5-Fluoro-2-pyridinyl)ethanone | [4] |

| CAS Number | 915720-54-6 | [3][5][6] |

| Molecular Formula | C₇H₆FNO | [3][4][6] |

| Molecular Weight | 139.13 g/mol | [3][4][6] |

| Physical Form | Solid | [1] |

| Predicted pKa | 0.58 ± 0.10 | [6] |

| SMILES | CC(=O)C1=NC=C(F)C=C1 | [3][7] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a dedicated public spectrum is not available, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the acetyl group and the three distinct protons and carbons of the fluorinated pyridine ring. The fluorine atom introduces characteristic splitting patterns (H-F and C-F coupling).

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.5-8.6 | d | J(H-F) ≈ 3-4 Hz |

| H4 | ~7.9-8.1 | ddd | J(H-H) ≈ 9 Hz, J(H-F) ≈ 7-8 Hz, J(H-H) ≈ 3 Hz |

| H3 | ~7.6-7.7 | dd | J(H-H) ≈ 9 Hz, J(H-H) ≈ 4 Hz |

| -COCH₃ | ~2.7 | s | N/A |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | ~199-201 | s | N/A |

| C5 | ~158-162 | d | ¹J(C-F) ≈ 250-260 Hz |

| C2 | ~153-155 | d | ³J(C-F) ≈ 4-5 Hz |

| C6 | ~146-148 | d | ²J(C-F) ≈ 20-25 Hz |

| C4 | ~125-127 | d | ²J(C-F) ≈ 20-25 Hz |

| C3 | ~122-124 | d | ³J(C-F) ≈ 5-7 Hz |

| -COCH₃ | ~25-26 | s | N/A |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .

-

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1550-1610 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Bands appearing above and below 3000 cm⁻¹, respectively.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the addition of an organometallic methylating agent to a suitable cyanopyridine precursor. The Grignard reaction using 5-fluoro-2-cyanopyridine is a robust and widely applicable method, analogous to the synthesis of similar substituted pyridyl ketones.[8]

Proposed Synthetic Workflow: Grignard Reaction

Caption: Synthetic workflow for this compound via Grignard reaction.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound.[8]

-

Inert Atmosphere: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 5-fluoro-2-cyanopyridine (1.0 eq.). Purge the system with an inert gas (Nitrogen or Argon).

-

Dissolution: Dissolve the starting material in a mixture of anhydrous diethyl ether and tetrahydrofuran (THF) (approx. 2:1 v/v).

-

Controlled Cooling: Cool the reaction vessel to an internal temperature of -70 to -60°C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the exothermicity of the Grignard addition and prevent side reactions, such as double addition or reaction with the pyridine ring.

-

Grignard Addition: Slowly add a solution of methylmagnesium bromide (3M in THF, 1.3-1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise above -55°C.

-

Reaction Progression: After the addition is complete, stir the mixture at -60°C for 45-60 minutes. Subsequently, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Insight: The warming step ensures the complete formation of the intermediate magnesium iminate salt.

-

Hydrolytic Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This step protonates and hydrolyzes the imine intermediate to the desired ketone.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a heptane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the ketone functional group and the fluoropyridine core, making it a versatile precursor for a wide range of chemical transformations.

-

Ketone Modifications: The acetyl group is amenable to a host of classical ketone reactions, including:

-

Reduction: Can be reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Alpha-Halogenation: The α-protons can be substituted with halogens (e.g., bromine) to form α-halo ketones, which are valuable alkylating agents.[10]

-

Condensation Reactions: Can undergo aldol or Claisen-Schmidt condensations to form α,β-unsaturated systems.

-

-

Fluoropyridine Ring Reactivity: The fluorine atom at the C5 position deactivates the ring towards electrophilic substitution but activates it for certain nucleophilic aromatic substitution (SₙAr) reactions, although less so than halogens at the 2- or 4-positions. More importantly, the pyridine scaffold is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, typically after introduction of a halogen at another position (e.g., C2 or C6). This makes it a key component in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[11]

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Development

The incorporation of a fluorine atom into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[12] this compound is a valuable building block precisely because it introduces the sought-after fluoropyridine motif.

-

Scaffold for API Synthesis: It serves as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its derivatives are investigated for a range of therapeutic areas. For instance, related pyridyl ethanone structures are precursors to antibacterial agents and other biologically active molecules.[8][13]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal fragment for FBDD campaigns. Scientists can screen it against biological targets and subsequently elaborate the structure to develop potent and selective inhibitors.

-

Agrochemicals: Beyond pharmaceuticals, substituted pyridines are integral to the development of modern agrochemicals, such as pesticides and herbicides.[14]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16] All handling should be performed in a well-ventilated area or a chemical fume hood.[15][17] Avoid breathing dust or fumes.[3][15]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[1][4]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a highly valuable asset for researchers. This guide provides the foundational knowledge required to confidently handle, utilize, and modify this important heterocyclic building block in the pursuit of discovering next-generation therapeutics and advanced materials.

References

- 1. 1-(5-Fluoropyrimidin-2-yl)ethanone | 905587-44-2 [sigmaaldrich.com]

- 2. This compound, CasNo.915720-54-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]

- 4. This compound - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 915720-54-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 915720-54-6|this compound|BLD Pharm [bldpharm.com]

- 8. 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE | 94952-46-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone CAS#: 1026665-80-4 [m.chemicalbook.com]

- 11. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]

- 12. jelsciences.com [jelsciences.com]

- 13. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity Profile of 1-(5-Fluoropyridin-2-yl)ethanone

Abstract

1-(5-Fluoropyridin-2-yl)ethanone (also known as 2-acetyl-5-fluoropyridine) is a pivotal heterocyclic ketone that serves as a versatile building block in modern drug discovery and medicinal chemistry. Its strategic importance stems from the unique interplay between the electron-deficient pyridine core, the strongly electronegative fluorine substituent, and the reactive acetyl group. The fluorine atom significantly modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a desirable feature in the design of novel therapeutic agents.[1] This guide provides a comprehensive analysis of the reactivity of this scaffold, grounded in mechanistic principles. We will explore the primary modes of chemical transformation at both the acetyl functional group and the pyridine ring, offering field-proven insights and detailed experimental protocols for key reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The structure features a pyridine ring substituted at the C2 position with an acetyl group and at the C5 position with a fluorine atom.

The key electronic features are:

-

The Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing, reducing the aromatic character of the ring compared to benzene and rendering it more susceptible to nucleophilic attack.

-

The 5-Fluoro Substituent: Fluorine exerts a powerful electron-withdrawing inductive effect (-I), further decreasing electron density across the ring. This effect significantly enhances the acidity of the α-protons on the acetyl group's methyl moiety.[1][2]

-

The 2-Acetyl Group: This group is also electron-withdrawing and provides a primary site for a wide range of chemical transformations, including enolate formation, condensation, and oxidation/reduction reactions.

These features combine to create a molecule with a highly acidic α-carbon and an electron-poor aromatic ring, defining its subsequent chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 915720-54-6 | [3] |

| Molecular Formula | C₇H₆FNO | [3] |

| Molecular Weight | 139.13 g/mol | [3] |

| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethan-1-one | N/A |

| Topological Polar Surface Area | 30 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis is crucial for process development and analogue preparation. A prevalent strategy involves the acylation of a suitable 5-fluoropyridine precursor. A plausible and effective route begins with the commercially available 2-bromo-5-fluoropyridine, proceeding through a lithium-halogen exchange followed by quenching with an acetylating agent. This approach is analogous to synthetic methods used for similar substituted acetylpyridines.[4][5]

Caption: Proposed synthesis via lithium-halogen exchange.

Experimental Protocol: Synthesis via Organolithium Intermediate

Causality: This protocol leverages the significant difference in reactivity between bromine and fluorine in lithium-halogen exchange reactions. The C-Br bond is far more susceptible to exchange with n-butyllithium (n-BuLi) than the highly stable C-F bond, allowing for regioselective formation of the desired organolithium species. N,N-Dimethylacetamide (DMAc) is chosen as an effective and readily available acetylating agent.[5]

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to stir and slowly warm to room temperature over 2 hours. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity Profile I: Reactions at the Acetyl Group

The primary hub of reactivity for this compound is the acetyl group. The α-protons of the methyl group are significantly acidified by the combined electron-withdrawing effects of the adjacent carbonyl and the 5-fluoropyridine ring, facilitating enolate formation and subsequent reactions.

Enamine and Enolate Formation for Condensation Reactions

The acidic α-protons readily participate in condensation reactions. A key intermediate is the enamine, formed by reacting the ketone with N,N-Dimethylformamide dimethyl acetal (DMFDMA). This enamine is a versatile synthon for constructing more complex heterocyclic systems.[6][7][8]

Caption: Mechanism of base-catalyzed condensation.

A classic example is the Claisen-Schmidt condensation , a crossed-aldol reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[9] The reaction proceeds under basic conditions to form a chalcone-like α,β-unsaturated ketone, a valuable scaffold in medicinal chemistry.[10]

Causality: This protocol uses a strong base (NaOH) to deprotonate the α-carbon of the acetyl group, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration is typically spontaneous under the reaction conditions, driven by the formation of a stable, conjugated system.

-

Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) until the solution becomes basic.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate may form as the product is generated.

-

Isolation: Once the reaction is complete (typically 12-24 hours), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Heterocycles: Pyrazole Formation

The acetyl group is an excellent precursor for building five-membered heterocycles. By first converting the ketone into a 1,3-dicarbonyl equivalent (via condensation with DMFDMA or an ester), subsequent cyclocondensation with hydrazine furnishes pyrazoles.[11][12] Pyrazoles are a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[13]

Caption: Synthetic workflow to pyrazole derivatives.

Causality: This protocol first creates a 1,3-dielectrophile intermediate which is primed for cyclization. DMFDMA acts as a one-carbon synthon, installing a reactive enaminone functionality.[14][15] Hydrazine, a 1,2-dinucleophile, then attacks both electrophilic centers, followed by elimination of dimethylamine and water to form the stable, aromatic pyrazole ring.[16][17]

-

Enaminone Formation: In a sealed vial, combine this compound (1.0 eq) with N,N-Dimethylformamide dimethyl acetal (DMFDMA, 1.5 eq). Heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed. Remove the excess DMFDMA and methanol byproduct under reduced pressure to yield the crude enaminone intermediate.

-

Cyclization: Dissolve the crude enaminone in ethanol or acetic acid. Add hydrazine hydrate (1.1 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux for 2-6 hours. Monitor the formation of the pyrazole product by TLC.

-

Workup and Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by flash chromatography or recrystallization to obtain the desired 3-(5-fluoropyridin-2-yl)-1H-pyrazole.

α-Halogenation

The acidic α-protons can be replaced with halogens, typically bromine, to generate α-haloketones. These products are powerful electrophiles and versatile intermediates for introducing the 5-fluoropyridin-2-yl-carbonyl scaffold via nucleophilic substitution (e.g., in the synthesis of imidazoles or thiazoles).

Causality: This reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol, a nucleophile, attacks molecular bromine (Br₂), an electrophile. The protonated intermediate then loses a proton to regenerate the carbonyl and yield the α-brominated product.[18] For heteroaromatic ketones, an acidic promoter is often necessary to facilitate the reaction.[18]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (1.0 eq) in the same solvent dropwise. A catalytic amount of HBr (48% aq.) can be added to promote the reaction if necessary.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the disappearance of the bromine color and the starting material by TLC.

-

Workup: Quench the reaction by pouring it into ice water containing a reducing agent like sodium thiosulfate to destroy any excess bromine.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-bromo-1-(5-fluoropyridin-2-yl)ethanone, which can be used directly or purified by chromatography.

Reactivity Profile II: Reactions of the Pyridine Ring

The pyridine ring, rendered electron-deficient by the nitrogen heteroatom and the 5-fluoro substituent, is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SNAᵣ).

Causality: The high electronegativity of fluorine creates a strong dipole and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring. This makes the ring carbons more electrophilic and susceptible to attack by nucleophiles.[19][20] Computational studies have shown that fluorine substitution stabilizes the aromatic ring system, increasing its resistance to addition reactions while potentially increasing the reactivity of substituents on the ring.[19][20] While the C-F bond itself is very strong, nucleophilic attack can occur at other positions, particularly those para to activating groups, leading to displacement of other leaving groups if present.[21] In this specific molecule, direct substitution of the fluorine is unlikely under standard SNAᵣ conditions, but its electronic influence is paramount to the overall reactivity.

Applications in Medicinal Chemistry

The this compound scaffold and its derivatives are prominent in the development of kinase inhibitors and other targeted therapeutics. The fluoropyridine moiety often serves as a "hinge-binding" element, forming critical hydrogen bonds with the protein backbone in an enzyme's active site. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties like metabolic stability.[1] For instance, precursors like 2-amino-5-fluoropyridine, which can be derived from the title compound, are key intermediates in the synthesis of antibacterial agents like the peptide deformylase inhibitor LBM415.[22][23]

Conclusion

This compound is a synthetically tractable and highly valuable building block for modern chemical synthesis. Its reactivity is dominated by the acidic α-protons of the acetyl group, which readily engage in a host of transformations including condensations, halogenations, and cyclizations to form diverse heterocyclic systems. The electron-withdrawing nature of the 5-fluoropyridine core is the key driver of this reactivity profile, enhancing the acidity of the acetyl group while activating the ring system. A thorough understanding of these principles allows researchers to strategically employ this compound in the efficient synthesis of complex molecules with significant potential in pharmaceutical and agrochemical development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. new.zodml.org [new.zodml.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of derivatives from 1-(5-Fluoropyridin-2-yl)ethanone

An Application Note and Protocol Guide for the Synthesis of Bioactive Scaffolds from 1-(5-Fluoropyridin-2-yl)ethanone

Abstract

This compound is a pivotal starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a multitude of derivatives. The presence of the 5-fluoropyridine moiety is of particular significance, as the incorporation of fluorine can dramatically enhance the pharmacological profile of drug candidates. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the basicity of the pyridine nitrogen, which can lead to enhanced binding affinity with biological targets.[1][2] This guide provides detailed protocols and mechanistic insights for the synthesis of three key classes of derivatives from this valuable building block: chalcones, pyrazoles, and oximes. Each of these scaffolds is a well-established pharmacophore found in numerous clinically approved drugs.

Introduction: The Strategic Importance of the 5-Fluoropyridine Moiety

The pyridine ring is a ubiquitous feature in pharmaceuticals, and its functionalization is a cornerstone of drug design.[3] When a fluorine atom is introduced at the 5-position, as in this compound, the resulting electronic modifications to the ring system offer distinct advantages in drug development. These advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s, which can prolong the in-vivo half-life of a drug.

-

Modulated pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, which might otherwise hinder cell membrane passage or lead to off-target interactions.

-

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug candidate.

The acetyl group at the 2-position of the pyridine ring provides a reactive handle for a variety of classical organic transformations, allowing chemists to readily access diverse and complex molecular architectures. This guide will focus on three such transformations: the Claisen-Schmidt condensation to form chalcones, subsequent cyclization to pyrazoles, and oximation of the ketone.

Synthesis of (E)-1-(5-Fluoropyridin-2-yl)-3-arylprop-2-en-1-ones (Chalcones)

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] They are also critical intermediates for synthesizing various heterocyclic compounds, most notably flavonoids and pyrazolines.[4]

Underlying Principle: The Claisen-Schmidt Condensation

The most common and efficient method for chalcone synthesis is the Claisen-Schmidt condensation.[4][6] This reaction involves the base-catalyzed condensation of an enolizable ketone (this compound) with a non-enolizable aromatic aldehyde. The base, typically sodium or potassium hydroxide, abstracts an acidic α-proton from the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Experimental Protocol: Claisen-Schmidt Condensation

Step 1: Reagent Preparation

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20-30 mL of ethanol with magnetic stirring.

-

Add 1.05 equivalents of the desired substituted aromatic aldehyde to the solution.

Step 2: Reaction Initiation

-

While stirring at room temperature, slowly add 1.5-2.0 equivalents of an aqueous potassium hydroxide solution (e.g., 40-50% w/v) dropwise to the mixture.

-

A color change and/or the formation of a precipitate is often observed upon addition of the base.

Step 3: Reaction Monitoring

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The reaction is complete when the starting ketone spot has been consumed.

Step 4: Product Isolation and Purification

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g).

-

Acidify the mixture to a pH of ~5-6 by the slow addition of dilute hydrochloric acid (1 M HCl). This neutralizes the excess base and protonates the phenoxide if a hydroxy-substituted aldehyde was used.

-

The solid chalcone product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

-

Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the pure chalcone derivative.

Visualization: Chalcone Synthesis Workflow

Caption: Workflow for Claisen-Schmidt Condensation.

Data Summary: Representative Chalcone Derivatives

| R-Group on Aldehyde | Product Name | Typical Yield (%) | Key ¹H NMR Signals (δ, ppm) |

| -H | (E)-1-(5-fluoropyridin-2-yl)-3-phenylprop-2-en-1-one | 85-95 | ~7.5-8.0 (d, 1H, Cα-H), ~8.1-8.5 (d, 1H, Cβ-H) |

| -OCH₃ | (E)-1-(5-fluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90-98 | ~3.8 (s, 3H, -OCH₃), trans J-coupling ~15.6 Hz for vinyl H's |

| -Cl | (E)-3-(4-chlorophenyl)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one | 88-96 | Aromatic protons shifted accordingly |

| -NO₂ | (E)-1-(5-fluoropyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 80-90 | Aromatic protons significantly downfield |

Synthesis of 3-(5-Fluoropyridin-2-yl)-5-aryl-4,5-dihydropyrazoles

Pyrazoles and their dihydrogenated congeners, pyrazolines, are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms. They are of immense interest in drug discovery, forming the core of drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction).[7][8] The synthesis of pyrazolines from chalcones is a robust and high-yielding transformation.

Underlying Principle: Cyclocondensation with Hydrazine

The reaction proceeds via the cyclocondensation of the α,β-unsaturated ketone (chalcone) with hydrazine or a substituted hydrazine.[9] The reaction is initiated by a nucleophilic Michael addition of one of the hydrazine nitrogens to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, forming a five-membered heterocyclic intermediate. Subsequent dehydration leads to the stable 4,5-dihydropyrazole (pyrazoline) ring system.[9] Using acetic acid as a solvent and catalyst facilitates both the cyclization and dehydration steps.

Experimental Protocol: Pyrazole Synthesis

Step 1: Reagent Setup

-

In a 50 mL round-bottom flask, suspend 1.0 equivalent of the chalcone derivative in glacial acetic acid (15-20 mL).

-

Add 1.5-2.0 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) to the suspension. If an N-substituted pyrazole is desired, a substituted hydrazine (e.g., phenylhydrazine) can be used.

Step 2: Reaction

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-120 °C) with stirring.

-

Maintain the reflux for 4-8 hours. The reaction mixture typically becomes a clear, homogeneous solution as the reaction progresses.

-

Monitor the disappearance of the chalcone starting material by TLC.

Step 3: Product Isolation

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water (~150 mL).

-

A solid precipitate of the pyrazole derivative will form.

-

Collect the solid by vacuum filtration and wash it with copious amounts of water to remove the acetic acid.

-

The product can be further purified by recrystallization from ethanol or a similar solvent.

Visualization: Pyrazole Synthesis from Chalcones

Caption: Workflow for Pyrazoline Synthesis.

Data Summary: Representative Pyrazole Derivatives

| Chalcone Precursor (Aryl group) | Product Name | Typical Yield (%) | Key ¹H NMR Signals (δ, ppm) |

| Phenyl | 5-phenyl-3-(5-fluoropyridin-2-yl)-4,5-dihydro-1H-pyrazole | 80-90 | Three protons of the pyrazoline ring show a characteristic AMX splitting pattern (dd, dd, dd) between δ 3.0-5.5. |

| 4-Methoxyphenyl | 3-(5-fluoropyridin-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 85-95 | Signals for Ha, Hb, and Hx of the pyrazoline ring. |

| 4-Chlorophenyl | 5-(4-chlorophenyl)-3-(5-fluoropyridin-2-yl)-4,5-dihydro-1H-pyrazole | 82-92 | The chemical shifts of the AMX system are diagnostic for the 4,5-dihydropyrazole structure. |

Synthesis of this compound Oxime

Oximes are chemical compounds with the general formula R₁R₂C=NOH. They are synthesized from ketones or aldehydes and have significant utility as intermediates in organic synthesis.[10] For example, they are precursors for the Beckmann rearrangement to form amides and can be used in the synthesis of various nitrogen-containing heterocycles.[11]

Underlying Principle: Oximation

The formation of an oxime is a condensation reaction between a ketone and hydroxylamine.[10] The reaction is typically carried out by using the hydrochloride salt of hydroxylamine, which requires a mild base (like pyridine or sodium acetate) to liberate the free hydroxylamine nucleophile. The nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon. A proton transfer and subsequent elimination of a water molecule from the tetrahedral intermediate yields the C=N double bond of the oxime.

Experimental Protocol: Oximation

Step 1: Reagent Setup

-

Dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol or pyridine (20 mL) in a 50 mL round-bottomed flask.

-

Add 1.2-1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).

-

If using ethanol as the solvent, add 1.5-2.0 equivalents of a base such as pyridine or sodium acetate. If pyridine is the solvent, it serves a dual role.

Step 2: Reaction

-

Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

Step 3: Product Isolation

-

Cool the reaction mixture to room temperature.

-

If pyridine was used as the solvent, remove it under reduced pressure using a rotary evaporator.[11]

-

Add water (~50 mL) to the residue (or the ethanolic reaction mixture) to precipitate the oxime product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

The product is often pure enough for subsequent steps, but can be recrystallized from an ethanol/water mixture if necessary.

Visualization: Oximation Workflow

Caption: Workflow for Oxime Synthesis.

Data Summary: Oxime Derivative

| Product Name | Typical Yield (%) | Key Spectroscopic Data |

| This compound oxime | 90-98 | ¹H NMR: A sharp singlet for the methyl protons (~δ 2.3) and a broad singlet for the -OH proton. IR (cm⁻¹): Broad O-H stretch (~3200-3400), C=N stretch (~1650). |

Conclusion

This compound is a highly valuable and versatile building block for accessing a range of biologically relevant heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of chalcones, pyrazoles, and oximes are robust, high-yielding, and utilize common laboratory reagents and techniques. By leveraging the unique properties of the fluoropyridine moiety and the reactivity of the acetyl group, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and development programs.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arpgweb.com [arpgweb.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of 1-(5-Fluoropyridin-2-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Ascendancy of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the remarkable stability of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1] When integrated into a pyridine scaffold, a privileged heterocycle ubiquitous in FDA-approved drugs, these benefits are amplified.[2]

This guide focuses on 1-(5-Fluoropyridin-2-yl)ethanone (CAS No: 915720-54-6), a versatile building block that marries the advantageous properties of the pyridine ring with the strategic placement of a fluorine atom. The acetyl group at the 2-position serves as a reactive handle for a multitude of chemical transformations, while the fluorine at the 5-position modulates the electronic properties of the ring, influencing its pKa and potential interactions with biological targets.[1] This unique combination makes it an invaluable starting material for the synthesis of diverse and complex molecular architectures, particularly in the pursuit of novel therapeutics such as kinase inhibitors and receptor antagonists. This document provides detailed protocols for key synthetic transformations and explores the application of this building block in the design of targeted therapies.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below. Proper handling and storage are essential for maintaining the integrity of this reagent.

| Property | Value | Reference |

| CAS Number | 915720-54-6 | N/A |

| Molecular Formula | C₇H₆FNO | N/A |

| Molecular Weight | 139.13 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |

Synthetic Transformations and Detailed Protocols

The 2-acetyl group of this compound is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed, field-tested protocols for three fundamental transformations that demonstrate the utility of this building block in creating scaffolds of medicinal importance.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[3][4] This protocol details the base-catalyzed reaction of this compound with an aromatic aldehyde.

Reaction Scheme:

Caption: Claisen-Schmidt condensation workflow.

Underlying Principle: The reaction proceeds via the formation of an enolate from this compound under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).[4]

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 1.39 g, 10 mmol) and 4-methoxybenzaldehyde (1.05 eq, 1.43 g, 10.5 mmol).

-

Solvent Addition: Add 20 mL of 95% ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq, 0.8 g, 20 mmol) in 5 mL of water. Slowly add the NaOH solution dropwise to the stirred reaction mixture over 10 minutes. The solution will typically turn yellow.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be significantly less polar than the starting materials.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water. A yellow precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude product from hot ethanol to afford the pure chalcone derivative as a yellow crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40 °C overnight.

Self-Validation Check: The success of the reaction is confirmed by the formation of a colored precipitate and a clear change in TLC mobility. The purity of the final product can be readily assessed by its sharp melting point and confirmed by ¹H NMR spectroscopy, which should show the characteristic trans-vinylic protons.

Protocol 2: Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald three-component reaction is a powerful one-pot method for the synthesis of highly substituted 2-aminothiophenes.[5][6] These scaffolds are present in a variety of biologically active compounds.[7]

Reaction Scheme:

Caption: Gewald three-component reaction workflow.

Underlying Principle: The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (morpholine). The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[5][8]

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq, 1.39 g, 10 mmol), ethyl cyanoacetate (1.0 eq, 1.13 g, 10 mmol), and elemental sulfur (1.1 eq, 0.35 g, 11 mmol).

-

Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the addition of morpholine (1.5 eq, 1.31 g, 15 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 3 hours, with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC (3:1 hexane:ethyl acetate). The disappearance of the starting ketone is a good indicator of reaction progression.

-

Work-up and Isolation: After cooling to room temperature, a solid precipitate usually forms. If not, concentrate the reaction mixture under reduced pressure to about half its volume and cool in an ice bath to induce crystallization.

-

Filtration: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.

-

Drying: Dry the purified 2-aminothiophene derivative under vacuum.

Self-Validation Check: The formation of the thiophene ring can be confirmed by ¹H NMR, looking for the appearance of a new aromatic proton signal from the thiophene ring and the characteristic broad singlet of the amino group protons. Mass spectrometry will confirm the incorporation of sulfur and the expected molecular weight.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are of great interest in medicinal chemistry, particularly as kinase inhibitors.[9][10] This protocol outlines a common route to this scaffold starting from a 1,3-dicarbonyl intermediate derived from this compound.

Reaction Scheme:

Caption: Two-step synthesis of a pyrazolo[1,5-a]pyrimidine.

Underlying Principle: The synthesis begins with a Claisen condensation to form a 1,3-dicarbonyl compound. This intermediate then undergoes a cyclocondensation reaction with an aminopyrazole. The regioselectivity of the cyclization is driven by the differential reactivity of the carbonyl groups and the nucleophilicity of the amino groups on the pyrazole.[11]

Detailed Step-by-Step Protocol:

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate

-

Reaction Setup: In a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq, 0.25 g, 11 mmol) to 30 mL of absolute ethanol.

-

Addition of Ketone: Once all the sodium has reacted, cool the solution to 0 °C and add this compound (1.0 eq, 1.39 g, 10 mmol) dropwise.

-

Addition of Ester: To the resulting solution, add diethyl oxalate (1.1 eq, 1.61 g, 11 mmol) dropwise while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by pouring it into a mixture of ice and dilute HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketoester, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude diketoester from Step 1 (1.0 eq) and 3-amino-1H-pyrazole (1.0 eq, 0.83 g, 10 mmol) in 20 mL of glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) for 6 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water. A precipitate will form. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

-

Filtration: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

-

Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Drying: Dry the final product under vacuum.

Self-Validation Check: Successful formation of the pyrazolo[1,5-a]pyrimidine core is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, typically fluorescent, spot. ¹H NMR will show the characteristic signals for the fused ring system, and mass spectrometry will confirm the expected molecular weight.

Medicinal Chemistry Applications

The 5-fluoropyridin-2-yl moiety is a valuable pharmacophore, and its incorporation into molecules via this compound can lead to potent and selective drug candidates.

Application in Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[12][13] Many JAK inhibitors feature a heterocyclic core that occupies the ATP-binding site of the kinase. The 5-fluoropyridin-2-yl group can serve as a key component of such inhibitors.

Rationale for Use:

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of the drug.

-

Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity can be crucial for optimizing cell permeability and avoiding off-target effects, such as hERG channel inhibition.[1]

Caption: Inhibition of the JAK-STAT signaling pathway.

Application in Orexin Receptor Antagonists

Orexin receptors (OX1 and OX2) are G-protein coupled receptors that play a central role in the regulation of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) are an important class of drugs for the treatment of insomnia.[14] The approved drug Lemborexant (Dayvigo®) contains a 5-fluoropyridin-2-yl moiety, highlighting the importance of this structural feature in achieving the desired pharmacological profile.[15][16]

Rationale for Use:

-

Binding Pocket Interactions: X-ray crystallography studies of Lemborexant bound to the orexin 2 receptor (PDB: 7XRR) reveal that the 5-fluoropyridin-2-yl group is deeply embedded in a hydrophobic pocket.[17] The fluorine atom can engage in favorable orthogonal multipolar interactions with backbone carbonyls, contributing to the high binding affinity.

-

Improved Pharmacokinetics: The strategic placement of fluorine can enhance membrane permeability and oral bioavailability, crucial properties for a centrally acting drug.[1] The metabolic stability imparted by the C-F bond also contributes to a desirable pharmacokinetic profile.[18]

Caption: Mechanism of action of an orexin receptor antagonist.

Conclusion

This compound is a high-value building block for medicinal chemists. Its utility stems from the combination of a reactive acetyl handle and a strategically fluorinated pyridine ring. The protocols provided herein offer robust and reproducible methods for constructing key molecular scaffolds—chalcones, 2-aminothiophenes, and pyrazolo[1,5-a]pyrimidines—that are rich in biological potential. The demonstrated and potential applications in the development of targeted therapies, such as JAK inhibitors and orexin receptor antagonists, underscore the strategic importance of this reagent in modern drug discovery programs. By leveraging the unique properties of the 5-fluoropyridin-2-yl moiety, researchers can rationally design and synthesize novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. praxilabs.com [praxilabs.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychscenehub.com [psychscenehub.com]

- 8. d-nb.info [d-nb.info]

- 9. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. JAK inhibitors: a potential treatment for JDM in the context of the role of interferon-driven pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular basis for anti-insomnia drug design from structure of lemborexant-bound orexin 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]

- 16. medkoo.com [medkoo.com]

- 17. rcsb.org [rcsb.org]

- 18. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

The Strategic Application of 1-(5-Fluoropyridin-2-yl)ethanone in the Synthesis of Next-Generation Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this landscape, the strategic use of highly functionalized heterocyclic building blocks is paramount. This technical guide provides an in-depth exploration of 1-(5-Fluoropyridin-2-yl)ethanone as a versatile and powerful starting material for the synthesis of novel kinase inhibitors. We will elucidate its role in the construction of privileged scaffolds, such as aminopyrimidines and pyrazolopyridines, which are central to many clinically approved and investigational kinase inhibitors. This document will furnish researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and a clear understanding of the rationale behind the application of this key intermediate.

Introduction: The Significance of the Fluoropyridine Moiety in Kinase Inhibition

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to form key interactions with biological targets. The introduction of a fluorine atom to the pyridine ring, as seen in this compound, offers several distinct advantages in the design of kinase inhibitors:

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with amino acid residues in the kinase active site.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

-

Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, allowing for fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

The acetyl group of this compound serves as a versatile chemical handle, enabling the construction of a diverse array of heterocyclic systems through well-established organic reactions. This combination of a strategically fluorinated pyridine ring and a reactive acetyl group makes it a highly valuable starting material in kinase inhibitor synthesis.

Core Applications in Kinase Inhibitor Scaffolds

This compound is a key precursor for the synthesis of several important classes of kinase inhibitors. This section will detail its application in the construction of aminopyrimidine and pyrazolopyridine cores.

Synthesis of Aminopyrimidine-Based Kinase Inhibitors

The 2-aminopyrimidine scaffold is a cornerstone of numerous FDA-approved kinase inhibitors, including imatinib and nilotinib.[1] This moiety typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. This compound can be readily converted to a chalcone intermediate, which then undergoes cyclization with guanidine to form the desired aminopyrimidine core.

Reaction Scheme 1: Synthesis of a 4-(5-Fluoropyridin-2-yl)pyrimidin-2-amine Core

References

Application Notes & Protocols: A Guide to the Nucleophilic Reactivity of 1-(5-Fluoropyridin-2-yl)ethanone

Abstract

This technical guide provides an in-depth exploration of the reaction landscape of 1-(5-Fluoropyridin-2-yl)ethanone, a pivotal building block in contemporary drug discovery and medicinal chemistry. The strategic placement of a fluorine atom and a pyridine nitrogen atom significantly modulates the electronic properties of the acetyl group, rendering it a versatile electrophilic hub for a wide array of nucleophilic transformations. This document details the foundational principles governing its reactivity and presents validated, step-by-step protocols for key reactions, including reductions, Grignard additions, and Wittig olefinations. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies to facilitate the synthesis of novel fluoropyridine-containing scaffolds.

Introduction: The Strategic Importance of this compound

This compound (CAS 915720-54-6) has emerged as a high-value intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] The incorporation of a fluorinated pyridine motif is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[4] The reactivity of this ketone is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C5-fluorine substituent. This activation makes the carbonyl group a prime target for nucleophilic attack, serving as a linchpin for constructing diverse molecular architectures.[5][6]

This guide will systematically dissect the reactions of this ketone with several classes of nucleophiles, providing both the mechanistic rationale and detailed experimental protocols.

Foundational Principles of Reactivity

The chemistry of this compound is governed by the principles of nucleophilic addition to a carbonyl group.[5][7][8] The carbonyl carbon is sp² hybridized and trigonal planar, but the significant polarization of the C=O bond, exacerbated by the inductive effects of the fluoropyridine ring, creates a substantial partial positive charge (δ+) on the carbon atom.

A nucleophile (Nu⁻) attacks this electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate as the carbon re-hybridizes to sp³.[8][9] Subsequent protonation, typically during an aqueous workup, yields the final alcohol product. The general mechanism is a cornerstone of organic chemistry.[6][9]

Caption: General mechanism of nucleophilic addition.

Application & Protocols: Reactions with Nucleophiles

This section provides detailed protocols for the reaction of this compound with three common classes of nucleophiles.

Reduction with Hydride Nucleophiles

The reduction of the ketone to a secondary alcohol, 1-(5-Fluoropyridin-2-yl)ethanol, is a fundamental transformation. This is typically achieved using hydride reagents, where the nucleophile is a hydride ion (H⁻). Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol and ethanol.

Protocol: Synthesis of 1-(5-Fluoropyridin-2-yl)ethanol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M). Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-